Product packaging for 3-Allyl-4-hydroxybenzoic acid(Cat. No.:)

3-Allyl-4-hydroxybenzoic acid

Cat. No.: B8612730
M. Wt: 178.18 g/mol
InChI Key: JUZRNXQPUWQUHX-UHFFFAOYSA-N
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Description

Significance in Organic Chemistry and Chemical Biology

3-Allyl-4-hydroxybenzoic acid is an organic compound that holds significance as an intermediate and building block in organic synthesis. Its structure, featuring a benzoic acid core with both a hydroxyl and an allyl group, allows for a variety of chemical modifications. This makes it a versatile precursor for the synthesis of more complex molecules with potential applications in fields like pharmacology and materials science. The presence of the allyl group, for instance, allows for reactions such as polymerization and cross-linking.

In chemical biology, derivatives of this compound have been investigated for their potential biological activities. For example, some related compounds have been studied for antimicrobial, antioxidant, and potential anticancer properties. ontosight.ai The core structure is a modification of 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid or PHBA), a compound found in various natural sources and used as a precursor for parabens, which are common preservatives. wikipedia.orgglobalresearchonline.net The addition of the allyl group at the 3-position alters the chemical properties and can lead to unique biological interactions.

Historical Context and Initial Academic Inquiries

The synthesis of hydroxybenzoic acid derivatives has been a subject of academic and industrial interest for many years. researchgate.net Early research into compounds like this compound was often driven by the need to create novel molecules with specific properties. Different routes for preparing carboxylated 2-allyl-phenols, a class of compounds that includes this compound, have been described in scientific literature and patents.

One documented synthetic route involves a multi-step process starting with the esterification of 4-hydroxybenzoic acid, followed by allyl-etherification, thermal isomerization (Claisen rearrangement), and finally saponification to yield the desired this compound. google.com Another approach involves the acylation of 4-hydroxybenzoic acid, a Fries rearrangement, and subsequent reduction. google.com These early synthetic explorations laid the groundwork for further investigation into the applications of this and related compounds.

Structural Framework and Precise Chemical Nomenclature

The precise chemical name for this compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is This compound . The structure consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH), a hydroxyl group (-OH) at position 4, and an allyl group (-CH₂CH=CH₂) at position 3.

The molecular formula for this compound is C₁₀H₁₀O₃. The presence of the carboxylic acid, hydroxyl, and allyl functional groups on the aromatic ring defines its chemical reactivity and physical properties. For instance, the carboxylic acid group can undergo esterification, while the hydroxyl group can be etherified. The allyl group provides a site for addition reactions.

Detailed Research Findings

Research into this compound and its derivatives has primarily focused on their synthesis and potential as intermediates for more complex molecules. The synthesis often involves the Claisen rearrangement of an allyl ether of 4-hydroxybenzoic acid ester. google.com The reaction conditions, such as temperature and the choice of solvent, can be optimized to maximize the yield of the desired product.

While specific research findings on the biological activities of this compound itself are not extensively detailed in readily available literature, studies on related compounds provide some context. For example, various derivatives of 4-hydroxybenzoic acid have been shown to possess antimicrobial, antioxidant, and anti-inflammatory properties. globalresearchonline.net The introduction of an allyl group can modify these activities.

The table below summarizes some of the key chemical data for this compound and its parent compound, 4-hydroxybenzoic acid.

PropertyThis compound4-Hydroxybenzoic acid
Molecular Formula C₁₀H₁₀O₃C₇H₆O₃
Molar Mass 178.18 g/mol nih.gov138.12 g/mol wikipedia.org
IUPAC Name This compound4-hydroxybenzoic acid wikipedia.org
CAS Number Not explicitly found99-96-7 wikipedia.org
Appearance Not specifiedWhite crystalline solid wikipedia.org
Solubility in water Likely low0.5 g/100 mL wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B8612730 3-Allyl-4-hydroxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-hydroxy-3-prop-2-enylbenzoic acid

InChI

InChI=1S/C10H10O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2,(H,12,13)

InChI Key

JUZRNXQPUWQUHX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Routes for 3-Allyl-4-hydroxybenzoic Acid

The creation of this compound in the laboratory can be achieved through several synthetic pathways, primarily revolving around the strategic introduction of an allyl group onto a 4-hydroxybenzoic acid scaffold.

Conventional Laboratory Synthesis Approaches

The most common laboratory synthesis of this compound involves a two-step process starting from 4-hydroxybenzoic acid. The initial step is the O-allylation of the phenolic hydroxyl group, followed by a Claisen rearrangement.

The O-allylation is typically achieved by reacting 4-hydroxybenzoic acid with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). prepchem.comrsc.org This reaction proceeds via a Williamson ether synthesis mechanism to yield 4-(allyloxy)benzoic acid.

The subsequent and key step is the aromatic Claisen rearrangement of the 4-(allyloxy)benzoic acid intermediate. nih.gov This asm.orgasm.org-sigmatropic rearrangement is thermally induced, often requiring high temperatures (around 180–225 °C), and results in the migration of the allyl group from the oxygen atom to the ortho position (C3) of the benzene (B151609) ring to form the desired this compound. prepchem.comnih.gov The reaction is driven by the formation of a more stable carbonyl C-O bond and is followed by a tautomerization step to restore aromaticity. nih.govwikipedia.org

A similar strategy has been employed in the synthesis of related compounds, such as 3-allyl-4-hydroxybenzaldehyde, where 4-hydroxybenzaldehyde (B117250) is first O-allylated and then subjected to thermal rearrangement. prepchem.com

Table 1: Conventional Synthesis of this compound

StepReactantsReagents & ConditionsProduct
1. O-Allylation4-hydroxybenzoic acid, Allyl bromideK₂CO₃, Acetone or DMF, Reflux4-(allyloxy)benzoic acid
2. Claisen Rearrangement4-(allyloxy)benzoic acidHeat (180-225 °C)This compound

Development of Eco-Friendly and Sustainable Synthetic Strategies

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of allylated phenols. acs.orgresearchgate.net These strategies often focus on replacing hazardous reagents and solvents and improving energy efficiency.

One promising approach is the use of solid acid catalysts for the Claisen rearrangement, which can replace traditional, often corrosive, homogeneous acid catalysts. acs.orgacs.org Catalysts such as acid-treated clays, sulfated zirconia, and heteropolyacids supported on materials like hexagonal mesoporous silica (B1680970) (HMS) have been shown to be effective, reusable, and highly selective for the ortho-allylation product. acs.orgacs.org

Microwave-assisted synthesis has also emerged as a green alternative, significantly reducing reaction times and often improving yields for the Claisen rearrangement. researchgate.netchemicalbook.com For instance, the microwave-assisted Claisen rearrangement of an O-prenylated intermediate was a key step in the total synthesis of icaritin, a natural prenylated flavonoid. researchgate.netchemicalbook.com Additionally, the use of water as a solvent in some synthetic steps, where feasible, aligns with green chemistry principles by avoiding volatile organic compounds. researchgate.net

Biosynthesis and Natural Product Derivation

Nature provides sophisticated enzymatic machinery for the production of prenylated aromatic compounds, offering a blueprint for biotechnological production methods.

Enzymatic Pathways and Mechanistic Insights into Prenylation

The biosynthesis of this compound and related compounds involves the action of a class of enzymes known as aromatic prenyltransferases (PTases). beilstein-journals.orgnih.gov These enzymes catalyze the transfer of a prenyl group, such as dimethylallyl diphosphate (B83284) (DMAPP), from a donor molecule to an aromatic acceptor, like 4-hydroxybenzoic acid. asm.orgnih.gov

Aromatic PTases are involved in the secondary metabolism of many organisms and contribute significantly to the structural diversity and bioactivity of natural products. asm.org The reaction they catalyze is mechanistically similar to a Friedel-Crafts alkylation, proceeding through the formation of a carbocation on the prenyl donor, which then electrophilically attacks the electron-rich aromatic ring of the acceptor. asm.orgacs.org In the case of 4-hydroxybenzoic acid, the enzyme directs the prenylation to the C3 position. frontiersin.orgnih.gov

Several types of aromatic PTases have been identified, including the ABBA (α-β-β-α barrel)-type, the dimethylallyltryptophan synthase (DMATS)-type, and membrane-bound PTases. beilstein-journals.org Some of these enzymes exhibit broad substrate specificity, accepting various aromatic compounds as prenyl acceptors. beilstein-journals.org

Microbial and Plant-Based Production Approaches

The understanding of enzymatic prenylation has paved the way for the microbial production of this compound and other prenylated compounds. Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has shown great promise. acs.orgnih.govd-nb.info

By introducing and overexpressing the genes for specific prenyltransferases and engineering the metabolic pathways for the precursor molecules (4-hydroxybenzoic acid and prenyl diphosphates), it is possible to create microbial cell factories for the targeted synthesis of these compounds. acs.orgnih.gov For example, the overexpression of the substrate-promiscuous prenyltransferase XimB in an engineered E. coli strain enabled the production of various prenylated 4-hydroxybenzoic acid derivatives. acs.org Strategies often focus on increasing the supply of precursors from central carbon metabolism, such as through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govmdpi.com

Plants are also a rich source of prenylated natural products and the enzymes responsible for their synthesis. oup.come-bookshelf.de While direct extraction from plants can be challenging due to low concentrations, the identification and characterization of plant-derived prenyltransferases offer a valuable genetic resource for metabolic engineering efforts in both microbial and plant systems. oup.comtheiet.org

Derivatization Reactions and Functional Group Interconversions of this compound

The functional groups present in this compound—the carboxylic acid, the phenolic hydroxyl, and the allyl group—provide multiple handles for further chemical modification. ontosight.aiacs.org

The carboxylic acid can undergo typical reactions such as esterification. For instance, it can be esterified with allyl alcohol to form the corresponding allyl ester. ontosight.ai It can also be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄) or borane. imperial.ac.uk

The phenolic hydroxyl group can be alkylated or acylated. For example, methylation with methyl iodide in the presence of a base yields the corresponding 4-methoxy derivative. prepchem.com

The allyl group itself can be subjected to a variety of transformations. It can participate in thiol-ene reactions with multifunctional thiols to form polymer networks. acs.org The double bond can be isomerized, oxidized, or undergo addition reactions. Deallylation, the removal of the allyl group, is also possible using specific catalysts. researchgate.net

These derivatization reactions allow for the synthesis of a wide range of analogs with potentially modified or enhanced biological activities, making this compound a versatile scaffold for chemical biology and drug discovery.

Esterification Reactions and Ester Derivatives

The carboxylic acid moiety of this compound is a prime site for esterification, a fundamental transformation that yields various ester derivatives. These reactions are typically performed to modify the compound's polarity, solubility, or to protect the carboxylic acid during subsequent reactions.

Standard esterification procedures, such as the Fischer-Speier method involving an alcohol in the presence of an acid catalyst, are applicable. A notable example is the synthesis of Methyl 3-allyl-4-hydroxybenzoate , a common derivative. chem960.com A more advanced process involves reacting the hydroxybenzoic acid with a halogenated derivative, like an alkyl halide, in a homogeneous liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com

A significant challenge in the esterification of hydroxybenzoic acids is achieving chemoselectivity—preferentially reacting the carboxylic acid over the more nucleophilic phenolic hydroxyl group. To address this, methods utilizing potassium fluoride (B91410) (KF) as a base in an ionic liquid medium, such as 1,3-dimethylimidazolium (B1194174) methanesulfonate, have been developed. researchgate.net This approach facilitates the selective synthesis of allylic and benzylic esters with high yields.

A multi-step route to obtain esters of this compound starts with the esterification of 4-hydroxybenzoic acid, for instance, with ethanol (B145695) in an acidic medium to form ethyl 4-hydroxybenzoate (B8730719). google.com This is followed by etherification of the phenolic hydroxyl with an allyl halide, thermal Claisen rearrangement to introduce the allyl group at the C-3 position, yielding Ethyl 4-hydroxy-3-allyl-benzoate . google.com Saponification of this ester then produces this compound. google.com Conversely, direct esterification of this compound can yield various esters, including its allyl ester. google.comontosight.ai

Table 1: Examples of this compound Ester Derivatives

Derivative Name Synthetic Method Reference
Methyl 3-allyl-4-hydroxybenzoate Direct esterification chem960.com
Ethyl 4-hydroxy-3-allyl-benzoate Claisen rearrangement of ethyl 4-(allyloxy)benzoate google.com

Amidation and Hydrazide Formations

The conversion of the carboxyl group of this compound into amides and hydrazides is a key strategy for creating compounds with potential biological activities.

Amidation: The synthesis of amides typically proceeds through the activation of the carboxylic acid. For instance, treatment with phosphorus oxychloride (POCl₃) can form an acyl chloride intermediate, which then reacts with a primary or secondary amine to yield the corresponding amide. frontiersin.org While direct studies on this compound are specific, methodologies applied to similar structures, like 3,4,5-trimethoxybenzoic acid, are transferable. frontiersin.org For example, reacting the acid with an amino alcohol like 8-aminooctan-1-ol in the presence of POCl₃ and a base like diisopropylethylamine (DIPEA) yields the N-(8-hydroxyoctyl)amide derivative. frontiersin.org Another approach involves the amidation of the corresponding ester, such as a 3-mono-alkyl ester of a similar hydroxy-isophthalic acid, with ammonia (B1221849) or an amine. google.com

Hydrazide Formation: Hydrazides are valuable synthetic intermediates, often used to construct heterocyclic systems. The most common route to prepare This compound hydrazide involves the reaction of a corresponding ester, like Methyl 3-allyl-4-hydroxybenzoate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). chemmethod.comresearchgate.net This reaction is typically carried out in an alcoholic solvent under reflux. chemmethod.com Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for preparing hydrazides from their ester precursors, significantly reducing reaction times and often improving yields. chemmethod.comchemmethod.com

Table 2: Amide and Hydrazide Derivatives of this compound

Derivative Type General Synthetic Route Key Reagents Reference
Amide Carboxylic acid activation followed by amine addition POCl₃, Amine, DIPEA frontiersin.org

Selective Alkylation and Arylation Strategies

Selective functionalization of the phenolic hydroxyl group or the aromatic ring of this compound allows for further structural diversification.

Selective Alkylation: Alkylation can occur at either the phenolic oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). Achieving selectivity is crucial. For selective O-alkylation of the hydroxyl group while leaving the carboxylic acid untouched, specific phase-transfer catalysts can be employed. researchgate.net For example, using tetrabutylphosphonium (B1682233) hydroxide (B78521) as a catalyst allows for the chemoselective alkylation of the phenol (B47542) in the presence of the carboxylic acid. researchgate.net Enzymatic methods using O-methyltransferases have also been explored for the regioselective alkylation of similar catechol-containing molecules, demonstrating the potential for biocatalytic approaches. ucl.ac.uk

Selective Arylation: Introducing an aryl group onto the aromatic ring of this compound requires advanced catalytic methods. The carboxylic acid group can act as a directing group for C-H activation. Palladium and ruthenium catalysts have been effectively used for the ortho-arylation of benzoic acids with aryl halides. nih.gov For instance, a ruthenium-catalyzed reaction with aryl iodides can introduce an aryl group at the position adjacent to the carboxyl group. nih.gov A strategy for achieving meta-arylation relative to the hydroxyl group involves a three-step, one-pot sequence: ortho-carboxylation of a phenol, followed by palladium-catalyzed arylation of the resulting salicylic (B10762653) acid derivative, and concluding with decarboxylation to yield the meta-arylated phenol. qmul.ac.uk

Other Strategic Derivatizations for Research Applications

Beyond the primary transformations, other derivatizations of this compound are employed to generate molecules for specific research applications, including the synthesis of heterocyclic compounds and analytical standards.

One important transformation is the conversion of the carboxylic acid to an aldehyde, yielding 3-Allyl-4-hydroxybenzaldehyde . prepchem.comsigmaaldrich.com This aldehyde is a versatile intermediate for synthesizing Schiff bases, which can be further cyclized.

The hydrazide derivative, This compound hydrazide , serves as a key building block for various heterocycles. For example, reaction with carbon disulfide in the presence of potassium hydroxide leads to the formation of 5-(3-allyl-4-hydroxyphenyl)-1,3,4-oxadiazole-2-thione. researchgate.net Similarly, reaction of the hydrazide with aldehydes or ketones produces hydrazones, which can be cyclized with reagents like acetic anhydride (B1165640) to form N-acetylated 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.com These heterocyclic scaffolds are of interest in medicinal chemistry. Another application is the synthesis of 1,2,4-triazole-5-thiones by reacting the hydrazide with various isothiocyanates. jrespharm.com

Derivatization is also a strategy to enhance detection in analytical methods. For instance, the phenolic hydroxyl group can be reacted with a labeling agent to improve its detection sensitivity in mass spectrometry-based metabolite screening. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-Allyl-4-hydroxybenzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's framework can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and connectivity of protons and carbons, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the allyl group and the aromatic ring protons. The allyl group typically presents a complex pattern consisting of signals for the methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring, the vinylic proton (-CH=), and the terminal vinylic protons (=CH₂). orgchemboulder.com The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. Protons on the carboxylic acid and hydroxyl groups are also observable, often as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom in the molecule. For this compound, ten distinct carbon signals are expected. The spectrum would feature signals for the carbonyl carbon of the carboxylic acid, the six carbons of the aromatic ring (four of which are substituted), and the three carbons of the allyl group. np-mrd.org The chemical shifts provide insight into the electronic environment of each carbon. For instance, the carbon bearing the hydroxyl group (C-4) and the carbonyl carbon are typically found significantly downfield.

Predicted NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm)
H-2~7.8dC-1 (C-COOH)~170
H-5~6.9dC-2~131
H-6~7.7ddC-3~128
-OH4-12 (broad s)broad sC-4~160
-COOH10-13 (broad s)broad sC-5~116
H-1'~3.4dC-6~129
H-2'~5.9mC=O (Carboxyl)~170
H-3'a (trans)~5.1dC-1'~35
H-3'b (cis)~5.1dC-2'~137
C-3'~116

Note: Predicted values are based on data for structurally similar compounds like 4-hydroxybenzoic acid hmdb.cahmdb.caresearchgate.net, 3-hydroxybenzoic acid chemicalbook.comchemicalbook.com, and general substituent effects.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. science.gov For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and within the allyl group spin system (H-1' with H-2', and H-2' with H-3'). This confirms the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). researchgate.net It allows for the definitive assignment of each proton signal to its attached carbon. For example, the aromatic proton signal at ~6.9 ppm would correlate with the carbon signal at ~116 ppm, assigning them as H-5 and C-5, respectively.

Correlations from the allylic methylene protons (H-1') to the aromatic carbons C-2, C-3, and C-4, which confirms the attachment point of the allyl group to the ring.

Correlations from the aromatic protons H-2 and H-6 to the carboxylic carbon (C=O), linking the carboxyl group to the ring.

Correlations from aromatic proton H-5 to carbons C-1, C-3, and C-4, further confirming the substitution pattern.

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Inferred Structural Information
COSY H-5 ↔ H-6Confirms adjacent protons on the aromatic ring.
H-1' ↔ H-2' ↔ H-3'Establishes the spin system of the allyl group.
HSQC H-2 ↔ C-2; H-5 ↔ C-5; etc.Assigns protons to their directly attached carbons.
H-1' ↔ C-1'; H-2' ↔ C-2'; etc.Assigns protons of the allyl group to their carbons.
HMBC H-1' → C-2, C-3, C-4Connects the allyl group to the aromatic ring at C-3.
H-6 → C-1 (C-COOH)Connects the carboxylic acid group to the ring at C-1.
H-2 → C-4, C-6Confirms the relative positions of substituents.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound, with a molecular formula of C₁₀H₁₀O₃, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This is a critical step in confirming the identity of a novel or synthesized compound. nih.gov

Calculated Exact Mass for this compound (C₁₀H₁₀O₃)

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₁O₃⁺179.0703
[M-H]⁻C₁₀H₉O₃⁻177.0557
[M+Na]⁺C₁₀H₁₀O₃Na⁺201.0522

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻), which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal information about the molecule's structure. vu.edu.au The fragmentation pattern is often characteristic of the compound's functional groups and substructures.

For this compound, characteristic fragmentation pathways in positive ion mode ([M+H]⁺) would likely involve:

Loss of water (H₂O, 18 Da): A common fragmentation for compounds with hydroxyl and carboxylic acid groups.

Loss of carbon dioxide (CO₂, 44 Da): Decarboxylation is a characteristic fragmentation of benzoic acids.

Loss of the allyl group (C₃H₅, 41 Da): Cleavage of the bond connecting the allyl group to the aromatic ring.

In negative ion mode ([M-H]⁻), the fragmentation of hydroxybenzoic acids often proceeds via the loss of CO₂. vu.edu.au The fragmentation of the allyl chain can also produce characteristic product ions. researchgate.net

Predicted MS/MS Fragmentation for this compound ([M-H]⁻ at m/z 177.06)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Identity
177.06133.06CO₂ (44.00 Da)Deprotonated allyl-phenol
177.06159.05H₂O (18.01 Da)Anhydro-structure
133.06118.04CH₃ (15.02 Da)Loss of methyl from allyl fragment

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. dokumen.pub It is an excellent technique for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies (wavenumbers). pressbooks.pub

The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A very broad band from the carboxylic acid O-H group (superimposed with C-H stretches) and a sharper band from the phenolic O-H group.

C-H Stretching: Signals for aromatic (sp² C-H) and aliphatic (sp³ C-H from the allyl -CH₂-) C-H bonds.

C=O Stretching: A strong, sharp absorption from the carboxylic acid carbonyl group.

C=C Stretching: Absorptions for the aromatic ring and the vinyl group of the allyl substituent.

O-H Bending and C-O Stretching: These appear in the fingerprint region and are characteristic of the phenol (B47542) and carboxylic acid moieties.

Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500-3300Broad, Strong
O-H StretchPhenol3200-3600Medium, Broad
C-H StretchAromatic (sp²)3000-3100Medium
C-H StretchAlkene (sp²) & Alkane (sp³)2850-3000Medium
C=O StretchCarboxylic Acid1680-1710Strong
C=C StretchAromatic Ring~1600 & ~1475Medium, Sharp
C=C StretchAllyl Group1640-1680Medium-Weak
C-O StretchCarboxylic Acid/Phenol1210-1320Strong
=C-H Bend (oop)Allyl Group910-990Strong

Note: Expected ranges are based on standard FTIR correlation tables and data for similar compounds like 4-hydroxybenzoic acid. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography, a cornerstone of analytical chemistry, provides the necessary tools to separate this compound from isomers, precursors, and other components in a mixture. The selection of a specific chromatographic technique depends on the analyte's properties and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent methods for the analysis of phenolic acids, including substituted hydroxybenzoic acids. pan.olsztyn.plnih.gov These techniques are favored for their versatility, high resolution, and applicability to non-volatile and thermally sensitive compounds like this compound.

The primary mode of separation for phenolic acids is reversed-phase (RP) chromatography. nih.gov In this approach, a nonpolar stationary phase, most commonly a C18-bonded silica (B1680970), is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. For the analysis of a broad range of phenolic compounds, polymer-based columns, such as the Hamilton PRP-1, have also demonstrated excellent separation efficiency with significantly reduced analysis times. pan.olsztyn.pl

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov To ensure that the carboxylic acid and phenolic hydroxyl groups remain in their protonated, less polar form, which enhances retention and improves peak shape, the mobile phase is usually acidified with additives like formic acid, acetic acid, or phosphoric acid. vu.edu.auresearchgate.net UHPLC systems, which operate at much higher pressures than conventional HPLC, utilize columns with smaller particle sizes (typically sub-2 µm), leading to faster analyses and superior resolution. nih.govnih.gov

Detection is commonly achieved using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. pan.olsztyn.pl

ParameterHPLC Conditions for Phenolic AcidsUHPLC Conditions for Phenolic Acids
Stationary Phase Reversed-phase C18 (e.g., Symmetry Shield RP18) or Polymer (e.g., Hamilton PRP-1, 5 µm) pan.olsztyn.plresearchgate.netReversed-phase C18 (e.g., Agilent Eclipse Plus C18, 1.8 µm) or Biphenyl nih.govvu.edu.au
Mobile Phase Gradient or isocratic elution with acidified water/methanol or water/acetonitrile. pan.olsztyn.plresearchgate.netGradient elution with acidified water (e.g., 0.1% acetic acid or formic acid) and methanol or acetonitrile. nih.govnih.gov
Flow Rate 0.7 - 1.0 mL/min pan.olsztyn.plcore.ac.uk0.3 - 0.8 mL/min nih.govnih.gov
Detection Photodiode Array (PDA) pan.olsztyn.plPDA or Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.net
Typical Analytes p-hydroxybenzoic acid, caffeic acid, ferulic acid, syringic acid. pan.olsztyn.pl4-hydroxybenzoic acid, vanillic acid, p-coumaric acid, protocatechuic acid. nih.govnih.gov

Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. However, phenolic acids like this compound possess polar functional groups (carboxyl and hydroxyl) that make them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Therefore, a chemical modification step known as derivatization is mandatory prior to GC analysis. nih.govresearchgate.net

The most common derivatization strategy for phenolic acids is silylation. nih.gov This process involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), to replace the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. bohrium.commdpi.com This transformation increases the compound's volatility and thermal stability, making it amenable to GC separation. bohrium.com Acetylation using acetic anhydride (B1165640) is another, albeit less common, derivatization approach. researchgate.net

The derivatized analytes are then separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., RTX-5MS). mdpi.com A temperature program is employed to elute the compounds based on their boiling points and interactions with the stationary phase. nih.gov

ParameterTypical GC Conditions for Derivatized Phenolic Acids
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA); N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) bohrium.commdpi.com
Stationary Phase Capillary column (e.g., RTX-5MS, DB-5) mdpi.com
Carrier Gas Helium nih.gov
Injection Mode Splitless nih.gov
Temperature Program Ramped temperature gradient (e.g., 70°C to 270°C) nih.gov
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Hyphenated techniques, which couple a chromatographic separation method with a mass spectrometric detector, are powerful tools for the definitive identification and sensitive quantification of analytes in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. It combines the excellent separation capabilities of HPLC or UHPLC with the high sensitivity and specificity of mass spectrometry. researchgate.netmdpi.com Electrospray ionization (ESI) is the most common ionization technique for phenolic acids, and it is typically operated in the negative ion mode, which readily deprotonates the acidic carboxyl and phenolic hydroxyl groups to form the [M-H]⁻ ion. nih.govvu.edu.au

For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is employed. In this mode, the [M-H]⁻ precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion can be monitored using Multiple Reaction Monitoring (MRM), a highly selective and sensitive technique that minimizes interference from the sample matrix. nih.govnih.gov For hydroxybenzoic acids, a characteristic fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group, leading to a prominent fragment ion. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. nih.govnih.gov Following derivatization (e.g., silylation), the resulting volatile derivatives of this compound are separated on the GC column and then introduced into the mass spectrometer. Electron Ionization (EI) is the standard ionization method, which imparts significant energy to the molecules, causing them to fragment in predictable and reproducible patterns. researchgate.net

The mass spectrum of a derivatized compound contains a molecular ion (M⁺•) and a series of fragment ions that constitute a "fingerprint" for that specific molecule. For trimethylsilyl (TMS) derivatives of hydroxybenzoic acids, characteristic ions include the molecular ion, an ion corresponding to the loss of a methyl radical ([M-CH₃]⁺), and other specific fragments that can be used for unambiguous identification. researchgate.net

TechniqueIonization ModeTypical Precursor IonCharacteristic Fragment Ions/Losses
LC-MS/MS ESI Negative ([M-H]⁻) nih.govm/z 177 (for this compound)Neutral loss of CO₂ (44 Da) from the carboxyl group. vu.edu.au
GC-MS (TMS derivative) Electron Ionization (EI)Molecular Ion (M⁺•)[M-CH₃]⁺, [M-TMS]⁺, and other specific fragments. researchgate.net

Computational and Theoretical Studies of 3 Allyl 4 Hydroxybenzoic Acid

Molecular Modeling and Conformational Analysis

There is a lack of specific studies on the molecular modeling and conformational analysis of 3-Allyl-4-hydroxybenzoic acid in the reviewed literature. Such a study would typically involve identifying the lowest energy conformations of the molecule by analyzing the rotational barriers of the allyl, hydroxyl, and carboxylic acid groups.

Quantum Chemical Calculations (e.g., Density Functional Theory approaches)

Prediction of Reactivity and Mechanistic Pathways

The prediction of reactivity and mechanistic pathways for this compound has not been a specific subject of the available computational studies. Research on other hydroxybenzoic acids suggests that reactions often involve the phenolic hydroxyl group. researchgate.net For this compound, both the phenolic group and the allyl group would be sites of potential reactions, but detailed mechanistic pathways have not been computationally explored.

In Silico Screening and Ligand-Protein Interaction Simulations

There are no specific in silico screening or ligand-protein interaction simulations for this compound reported in the surveyed literature. While molecular docking studies have been performed on a variety of benzoic acid derivatives to assess their binding to specific protein targets, nih.gov this particular compound has not been the focus of such investigations.

Investigation of Biological Activities and Mechanisms in Vitro and Cell Based Systems

Antimicrobial Properties and Efficacy Studies (In Vitro)

3-Allyl-4-hydroxybenzoic acid, a member of the hydroxybenzoic acid family, has demonstrated notable antimicrobial properties. researchgate.net These compounds are recognized for their ability to combat various microorganisms, and the specific structural features of this compound contribute to its activity.

The antibacterial efficacy of 4-hydroxybenzoic acid and its derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies have reported that these compounds exhibit varying degrees of inhibition against pathogenic and spoilage bacteria. For instance, 4-hydroxybenzoic acid has shown activity against various microorganisms. dergipark.org.tr The introduction of an allyl group at the 3-position is a structural modification that can influence this antibacterial activity. The lipophilicity and electronic properties of the molecule are altered by the allyl group, which can affect its interaction with bacterial cell membranes and intracellular targets.

Research on related hydroxybenzoic acid derivatives provides insights into the potential antibacterial spectrum of this compound. For example, derivatives of 4-hydroxybenzoic acid have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies. For some 4-hydroxybenzoic acid derivatives, MIC values have been determined against various plant pathogens. researchgate.net A study on hydrazide–hydrazones derived from 4-hydroxybenzoic acid demonstrated potent activity against several laccase-producing phytopathogenic fungi, with some derivatives showing low MIC values. mdpi.com

Antibacterial Activity of 4-Hydroxybenzoic Acid Derivatives
Bacterial StrainCompound TypeMIC (µg/mL)Reference
Pseudomonas syringae pv. tomato DC30004-hydroxybenzoic acid>10 mM researchgate.net
Erwinia carotovora subsp. carotovora4-hydroxybenzoic acid>10 mM researchgate.net
Multi-drug resistant Acinetobacter baumannii3,6-dihydroxy-1,2-benzisoxazole (related structure)6.25-12.5 nih.gov

In addition to its antibacterial properties, this compound and related compounds have been investigated for their antifungal potential. Phenolic acids, as a class, are known to possess antifungal properties. frontiersin.org The introduction of an allyl group can enhance the fungicidal activity of the parent compound.

Studies on derivatives of benzoic acid have shown activity against various fungal species, including those that are pathogenic to plants and humans. For instance, derivatives of benzoic acid have demonstrated antifungal activity against Candida species. frontiersin.org The mechanism of antifungal action is often attributed to the disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular components. Furthermore, these compounds can interfere with essential fungal enzymes and metabolic pathways. Research on 3-(3′,3′-dimethylallyl-1′-oxo)-5-(3′′,3′′-dimethylallyl)-4-hydroxybenzoic acid, a related compound, showed it to be the most active against the phytopathogen Fusarium solani, suggesting the importance of the isoprenyl and oxoprenyl chains for its activity. nih.gov

The antimicrobial action of phenolic compounds like this compound is generally multifaceted. mdpi.com A primary mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the allyl group facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane, thereby altering its fluidity and permeability. This can lead to the leakage of essential intracellular constituents and ultimately, cell death.

Furthermore, these compounds can inhibit the activity of crucial microbial enzymes. The hydroxyl and carboxyl groups on the benzoic acid ring can interact with the active sites of enzymes, leading to their inactivation. Another proposed mechanism is the interference with microbial energy production and nutrient uptake. The ability of these compounds to act as protonophores can dissipate the proton motive force across the microbial membrane, disrupting ATP synthesis. The number and position of hydroxyl groups and the length of alkyl side chains on phenolic acids have been shown to influence their bactericidal effects, with different impacts on Gram-positive and Gram-negative bacteria. nih.gov

Antioxidant Potential and Reactive Oxygen Species Scavenging

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. This compound, with its phenolic hydroxyl group, is expected to exhibit significant antioxidant activity. researchgate.net

The antioxidant capacity of this compound and its analogs is commonly evaluated using various in vitro assays. These assays measure the ability of the compound to scavenge different types of free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comglobalresearchonline.net

Studies on hydroxybenzoic acid derivatives have consistently demonstrated their radical scavenging capabilities. antiox.org The position of the hydroxyl group on the benzoic acid ring is a critical determinant of antioxidant activity, with para- and ortho-hydroxyl groups generally conferring the strongest activity. antiox.org The presence of an allyl group can modulate this activity by influencing the electron-donating ability of the phenolic hydroxyl group. Research has shown that hydroxycinnamic acids, which are structurally related, tend to have higher antioxidant activity than their corresponding hydroxybenzoic acids. rsc.orgsemanticscholar.org

In Vitro Antioxidant Activity of Related Phenolic Compounds
CompoundAssayResultReference
p-hydroxybenzoic acid β-d-glucosyl esterDPPH Radical ScavengingStrong activity mdpi.com
CimidahurinineABTS Radical ScavengingStrong activity mdpi.com
Methanol (B129727) extract of Sideritis montana (containing 4-hydroxybenzoic acid)Phosphomolybdenum assay428.52 mg TEs/g extract dergipark.org.tr
Methanol extract of Sideritis montana (containing 4-hydroxybenzoic acid)CUPRAC assay217.40 mg TEs/g extract dergipark.org.tr
Methanol extract of Sideritis montana (containing 4-hydroxybenzoic acid)FRAP assay171.33 mg TEs/g extract dergipark.org.tr

While in vitro assays provide valuable information, assessing antioxidant activity within a biological context is crucial. Cellular antioxidant activity (CAA) assays measure the ability of a compound to protect cells from oxidative damage induced by reactive oxygen species (ROS). These assays provide a more biologically relevant measure of antioxidant potential, as they account for factors such as cellular uptake, metabolism, and localization of the antioxidant.

Studies on other benzoic acid derivatives have utilized cellular models to evaluate their antioxidant effects. For instance, the CAA assay has been used to assess the intracellular antioxidant activity of various phenolic compounds. nih.gov In these assays, cells are typically exposed to an oxidizing agent, and the ability of the test compound to mitigate the resulting oxidative stress is quantified. While specific data on the cellular antioxidant activity of this compound is limited, the known properties of related phenolic acids suggest that it would likely confer protection against oxidative damage in cellular systems.

Enzyme Modulation and Inhibition Profiles (In Vitro Studies)

The interaction of this compound with various enzyme systems has been an area of scientific inquiry, primarily through studies on its parent compound, 4-hydroxybenzoic acid, and other structurally related phenolic acids. These investigations provide insights into its potential biological activities.

While specific studies focusing on the inhibition of laccase by this compound are not prominent, research on the closely related 4-hydroxybenzoic acid demonstrates that it acts as a substrate for laccase-mediated oxidation rather than an inhibitor. Laccase, a multi-copper oxidase, catalyzes the oxidation of various phenolic compounds. jmb.or.kr In the case of 4-hydroxybenzoic acid, laccase mediates an oligomerization process. rsc.org The initial products formed during this enzymatic reaction are identified as C3–C3′, C3–O, and C1–C3′ linked dimers. rsc.org

These dimers can subsequently act as more reactive substrates for laccase, indicating that they are efficiently polymerized further. rsc.org The reactivity of each dimer influences its yield, with more rapidly converted dimers being less abundant in the final mixture. rsc.org This mechanism is crucial in applications like the enzymatic grafting of phenols onto surfaces. rsc.org Given that laccase effectively oxidizes other allyl-containing phenols like eugenol, it is probable that this compound also functions as a substrate for laccase-catalyzed oxidation. researchgate.net

The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com

Studies on compounds structurally related to this compound indicate potential for cholinesterase inhibition. Specifically, its parent compound, p-hydroxybenzoic acid, has been shown to exhibit a noncompetitive inhibitory effect against AChE. nih.gov In the same study, it was also found to exert moderate inhibition against BChE. nih.gov This suggests that the hydroxybenzoic acid scaffold is a viable starting point for designing cholinesterase inhibitors.

CompoundTarget EnzymeInhibition TypeIC₅₀ (µM)
p-Hydroxybenzoic acidAChENoncompetitive20.07 nih.gov
p-Hydroxybenzoic acidBChEModerateNot Specified nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of compounds, including over 50% of clinically used medicines. medsafe.govt.nz The CYP3A4 isoform is the most abundant and important in drug metabolism, primarily located in the liver and small intestine. medsafe.govt.nznih.gov

Phenolic compounds, as a class, are known to interact with these enzyme systems. Generally, they undergo Phase I metabolism, a functionalization step where CYP enzymes hydroxylate the incoming compounds, making them more reactive for subsequent Phase II conjugation. isnff-jfb.com This process is a standard detoxification pathway. While specific studies detailing the metabolic profile of this compound via CYP enzymes were not identified, it is anticipated that, like other phenolic acids, it would serve as a substrate for CYP-mediated metabolism. This interaction would likely lead to its hydroxylation and subsequent conjugation with molecules like glucuronic acid or sulfate, facilitating its elimination from the body. isnff-jfb.com

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are tyrosine kinases that are critical targets in cancer therapy. nih.gov Despite extensive research into natural and synthetic compounds that can inhibit these receptors, there is currently no available scientific literature detailing direct inhibitory activity or interaction studies between this compound and the EGFR or HER2 enzyme systems.

Anti-proliferative Activities in Established Cell Lines

The potential of benzoic acid derivatives as anti-cancer agents has been explored in various cancer models, with a focus on their ability to halt cell proliferation and induce programmed cell death (apoptosis).

Research has demonstrated the anti-proliferative effects of the parent compound, 4-hydroxybenzoic acid (4-HBA), in leukemia cell lines. A study investigated its activity in both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) human leukemia cells. nih.gov The findings showed that 4-HBA decreased the viability of both cell lines in a manner dependent on both the dose and the duration of exposure. nih.gov

Further supporting these findings, other studies have identified derivatives of 4-hydroxybenzoic acid as pan-histone deacetylase (HDAC) inhibitors. nih.gov This mechanism is significant in cancer therapy because pathologically altered HDAC activity contributes to cancer development. By inhibiting HDACs, these compounds can increase protein acetylation levels, leading to cell cycle arrest and the induction of apoptosis in cancer cells, including leukemia models like K562 and U937 cells. nih.gov Notably, these effects were observed without significantly affecting the viability of normal cells. nih.gov

Compound/DerivativeCell Line(s)EffectMechanism of Action
4-Hydroxybenzoic acid (4-HBA)K562 (doxorubicin-sensitive leukemia)Decreased cell viability (dose- and time-dependent)Not specified nih.gov
4-Hydroxybenzoic acid (4-HBA)K562/Dox (doxorubicin-resistant leukemia)Decreased cell viability (dose- and time-dependent)Not specified nih.gov
4-Hydroxybenzoic acid derivativesK562, U937 (leukemia)Cell cycle arrest, ApoptosisPan-HDAC inhibition nih.gov

Molecular Mechanisms of Cellular Action (e.g., protein binding interactions)

Direct studies on the protein binding interactions of this compound are not detailed in the reviewed literature. However, research on its parent compound, 4-hydroxybenzoic acid (4-HBA), provides insight into potential mechanisms.

The interaction of 4-HBA with human serum albumin (HSA), a major transport protein in blood plasma, has been investigated. nih.govfrontiersin.org These studies are crucial as the binding of a compound to HSA can significantly influence its distribution and biological activity. nih.govfrontiersin.org Using fluorescence quenching methods, it was determined that 4-HBA binds to HSA. nih.gov The mechanism of this interaction was identified as a static quenching process, which implies the formation of a stable ground-state complex between 4-HBA and HSA. nih.gov Thermodynamic analysis of this interaction suggests that the binding is a spontaneous process driven by hydrogen bonds and Van der Waals forces. nih.govfrontiersin.org

Table 1: Protein Binding Characteristics of 4-Hydroxybenzoic Acid (4-HBA) with Human Serum Albumin (HSA)

CompoundBinding ProteinProposed Quenching MechanismPrimary Binding ForcesReference
4-Hydroxybenzoic Acid (4-HBA)Human Serum Albumin (HSA)Static QuenchingHydrogen bonds and Van der Waals forces nih.gov

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding studies for this compound were not found. However, research into related hydroxybenzoic acids has identified interactions with specific cellular receptors.

Notably, 3-hydroxybenzoic acid, an isomer of the parent compound, has been identified as an agonist for G protein-coupled receptor 81 (GPR81). GPR81 is a lactate (B86563) receptor, and its activation can influence metabolic processes. The study of the structure-activity relationship (SAR) around the 3-hydroxybenzoic acid core revealed that the 3-hydroxyl group is essential for GPR81 activity. Moving the hydroxyl group to the 2- or 4-position eliminates activity at this receptor.

The enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase, involved in the biosynthesis of ubiquinone, uses 4-hydroxybenzoate as a substrate, indicating a specific ligand-target interaction. wikipedia.orghmdb.ca Similarly, 4-hydroxybenzoate geranyltransferase uses 4-hydroxybenzoate and geranyl diphosphate (B83284) to produce 3-geranyl-4-hydroxybenzoate, a key step in shikonin (B1681659) biosynthesis. wikipedia.org

Other Investigated Biological Activities

Hydroxybenzoic acids and their derivatives have been evaluated for a wide range of biological activities. researchgate.net While data specifically for the 3-allyl derivative is sparse, the parent compound 4-hydroxybenzoic acid (PHBA) has been more thoroughly investigated.

Anti-inflammatory Activity Derivatives of p-hydroxybenzoic acid are reported to possess anti-inflammatory properties. researchgate.net One study noted that the anti-inflammatory activity of PHBA was comparable to that of diclofenac (B195802) sodium in models of carrageenan-induced paw edema and cotton pellet-induced granuloma. In contrast, another study examining neuroprotective capabilities found that while protocatechuic acid (3,4-dihydroxybenzoic acid) acted as an effective anti-inflammatory agent in microglial cells, 4-hydroxybenzoic acid (HBA) showed no effect in reducing nitric oxide production. nih.gov Other related compounds, such as new 4-hydroxyisoflavones and o-hydroxybenzoic acid (salicylic acid), have also demonstrated direct anti-inflammatory actions. nih.govresearchgate.net

Nematicidal Activity One of the most potent activities reported for 4-hydroxybenzoic acid is its nematicidal effect. It has shown significant activity against the root-knot nematode Meloidogyne incognita. semanticscholar.orgresearchgate.net In one study, 4-hydroxybenzoic acid was the most potent of eleven compounds tested, with its nematicidal activity increasing with longer exposure times. semanticscholar.org Other phenolic compounds, including various hydroxybenzoic and dihydroxybenzoic acids, have also demonstrated nematicidal properties against plant-parasitic nematodes. semanticscholar.orgunica.it

**Table 2: Nematicidal Activity of 4-Hydroxybenzoic Acid against *M. incognita***

CompoundTarget OrganismLC₅₀ (72 h)Reference
4-Hydroxybenzoic acidMeloidogyne incognita J2 larvae104 µg/ml semanticscholar.org

Antiviral Activity The antiviral potential of 4-hydroxybenzoic acid has been a subject of some debate. It has been generally listed as a potential antiviral agent. researchgate.net One study investigated a claim that 4-HBA was the primary antiviral component in the autooxidation products of catechinic acid (AOCA), which is active against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). mdpi.comnih.gov However, the authors of the review conducted their own analyses and unequivocally ascertained that 4-HBA is not a constituent of AOCA and that a commercial sample of 4-HBA was completely inactive when tested against HSV-2. mdpi.commdpi.com Separately, p-hydroxybenzoic acid has been listed among the chemical constituents of the plant Laggera pterodonta, which has been studied for its activity against the influenza virus. nih.gov

Anti-platelet Aggregating Activity Derivatives of p-hydroxybenzoic acid have been reported to have anti-platelet aggregating effects. researchgate.net Gallic acid esters (3,4,5-trihydroxybenzoic acid esters), for instance, can inhibit the synthesis of thromboxane (B8750289) A2 (TXA2), a mediator of platelet aggregation, with a stronger and faster effect than aspirin. Garlic contains allyl-containing sulfur compounds which have shown antiplatelet effects. nih.gov

Plant Growth Stimulant Activity 4-hydroxybenzoic acid has been shown to possess biostimulant properties for plants. It has been identified as a component in commercial seaweed biostimulants used in agriculture. vu.edu.au Studies have shown that p-hydroxybenzoic acid can promote the growth of maize and has a significant growth-promoting effect at concentrations of 40-60 μmol/L. researchgate.net It has also been found to stimulate the growth of the freshwater green alga Pseudokirchneriella subcapitata at low concentrations (0.1 to 1.0 mmol/L). nih.gov Furthermore, exogenously applied 4-HBA was found to improve the drought and freezing tolerance of certain wheat varieties. semanticscholar.org

Table 3: Summary of Other Investigated Biological Activities for 4-Hydroxybenzoic Acid (PHBA)

ActivityFindingReference
Anti-inflammatoryActivity comparable to diclofenac sodium in some models; no activity in others. nih.gov
NematicidalPotent activity against Meloidogyne incognita. semanticscholar.org
AntiviralConflicting reports; shown to be inactive against HSV-2 in one study. researchgate.netmdpi.com
Anti-platelet AggregatingReported as a general activity for PHBA derivatives.
Plant Growth StimulantPromotes growth in maize and algae; improves stress tolerance in wheat. nih.govsemanticscholar.orgresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Features with Observed Biological Activities

The biological activities of benzoic acid derivatives are intrinsically linked to the nature and position of substituents on the aromatic ring. The parent compound, 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA), and its derivatives are known to exhibit a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and antisickling activities. mdpi.comresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies help to elucidate how specific structural motifs contribute to these effects.

The core scaffold of 3-Allyl-4-hydroxybenzoic acid combines a benzoic acid unit with both a hydroxyl and an allyl group. The presence and relative positions of these functional groups are critical determinants of its biological profile. For instance, studies on various hydroxybenzoic acids have demonstrated that the number and location of hydroxyl groups significantly influence their inhibitory effects on enzymes like α-amylase. mdpi.com It has been shown that adding hydroxyl groups can enhance inhibitory activity in some cases, possibly by providing additional hydrogen bonding opportunities with the target enzyme. mdpi.com

Compound/Derivative ClassKey Structural FeaturesCommonly Observed Biological Activities
p-Hydroxybenzoic acid (PHBA)Hydroxyl group para to carboxyl groupAntimicrobial, Antifungal, Antioxidant, Antialgal, Antimutagenic. mdpi.comresearchgate.netglobalresearchonline.net
Salicylic (B10762653) acid (o-Hydroxybenzoic acid)Hydroxyl group ortho to carboxyl groupAnti-inflammatory, Analgesic, Keratolytic, Antifungal. mdpi.comnih.gov
Vanillic acidOne hydroxyl and one methoxy (B1213986) groupAntisickling, Antimicrobial, Antioxidant. globalresearchonline.net
Protocatechuic acidTwo adjacent hydroxyl groupsAntisickling, Antioxidant, Anti-inflammatory.
Parabens (Alkyl esters of PHBA)Esterification of carboxyl groupPotent antimicrobial and preservative properties; activity increases with alkyl chain length. researchgate.netglobalresearchonline.net

Impact of the Allyl Moiety on Chemical Reactivity and Biological Profile

The allyl group is a substituent with the structural formula -CH₂-CH=CH₂. Its presence at the C3 position of 4-hydroxybenzoic acid introduces several key characteristics that significantly impact the molecule's chemical reactivity and potential biological profile.

Chemical Reactivity: A defining feature of the allyl group is the 'allylic position'—the saturated carbon atom adjacent to the double bond. The C-H bonds at this position are approximately 15% weaker than C-H bonds in typical sp³ hybridized carbons. wikipedia.org This reduced bond dissociation energy makes the allylic hydrogens more susceptible to abstraction, leading to enhanced reactivity in radical reactions. wikipedia.org This heightened reactivity is fundamental to processes like the crosslinking of drying oils and the vulcanization of rubber. wikipedia.org For this compound, this implies that the allylic site could be a target for oxidative metabolism in biological systems.

Influence on Biological Profile:

Lipophilicity: The allyl group, being a hydrocarbon chain, increases the lipophilicity (fat-solubility) of the molecule compared to its parent, 4-hydroxybenzoic acid. This modification can have a profound effect on the compound's pharmacokinetic properties, such as its ability to be absorbed and to penetrate biological membranes to reach intracellular targets.

Steric Effects: The allyl group introduces steric bulk adjacent to the hydroxyl group. This can influence how the molecule docks into the active site of an enzyme or the binding pocket of a receptor, potentially affecting binding affinity and specificity.

Metabolic Handle: As mentioned, the reactive allylic position can serve as a "handle" for metabolic enzymes, potentially leading to specific metabolic pathways for the compound's transformation and clearance in an organism.

Influence of Hydroxyl and Carboxyl Groups on Compound Behavior and Interactions

The hydroxyl (-OH) and carboxyl (-COOH) groups are fundamental to the behavior of this compound, governing its acidity, solubility, and, most importantly, its ability to engage in specific interactions with biological macromolecules. ashp.orgunina.it

Electronic and Acidity Effects: The hydroxyl group and the carboxyl group exert electronic effects on the benzene (B151609) ring and on each other. The -OH group is an activating group that donates electron density to the ring via resonance (+R effect) but withdraws electron density inductively (-I effect). quora.comncerthelp.com The -COOH group is a deactivating group, withdrawing electron density from the ring. These electronic interactions influence the pKa of both functional groups. The acidity of the carboxylic acid is modulated by the position of the hydroxyl group. quora.com This is critical as the ionization state of the molecule at physiological pH will determine its charge and how it interacts with its environment.

Non-Covalent Interactions: These polar functional groups are primary drivers of molecular recognition through non-covalent interactions. unina.it

Hydrogen Bonding: Both the hydroxyl group (as a hydrogen bond donor and acceptor) and the carboxyl group (as a donor and acceptor) are capable of forming strong hydrogen bonds. unina.it These directional interactions are crucial for the specificity of drug-receptor binding. unina.it

Ionic Interactions: At physiological pH, the carboxyl group is typically deprotonated to form a negatively charged carboxylate ion (-COO⁻). This allows for strong electrostatic or ionic interactions with positively charged residues, such as lysine (B10760008) or arginine, in a protein's binding site. unina.it

Water Solubility: The ability of the -OH and -COOH groups to form hydrogen bonds with water contributes significantly to the aqueous solubility of the compound, a key factor in its formulation and bioavailability.

Functional GroupPotential Non-Covalent InteractionSignificance in Biological Systems
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorProvides specificity in binding to target proteins/enzymes. unina.it
Dipole-Dipole InteractionsContributes to overall binding affinity.
Carboxyl (-COOH)Hydrogen Bond Donor/AcceptorKey for molecular recognition and binding orientation. unina.it
Ionic Interactions (as -COO⁻)Forms strong salt bridges with positively charged amino acid residues. unina.it
Ion-Dipole InteractionsInteracts with polar regions of a binding site.

Analog Design and Synthesis for Optimized Research Properties

The design and synthesis of analogs of this compound are crucial for probing its SAR and for optimizing its properties for research purposes. Chemical modifications can be targeted at any of the three key functional regions: the carboxyl group, the hydroxyl group, or the allyl side chain.

Strategies for Analog Design:

Modification of the Carboxyl Group: The carboxyl group can be esterified to produce a series of alkyl esters. This strategy is used to create parabens from p-hydroxybenzoic acid, which dramatically increases antimicrobial activity. globalresearchonline.net Esterification neutralizes the negative charge, increases lipophilicity, and can create prodrugs that are hydrolyzed in vivo to release the active acidic compound. nih.gov The carboxyl group can also be converted to an amide, which can alter hydrogen bonding capabilities and improve metabolic stability. nih.gov

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be converted to an ether (e.g., a methoxy group, as seen in 3-Allyl-4-methoxybenzoic acid). sigmaaldrich.com This removes a key hydrogen bond donor site and increases lipophilicity, which can be used to assess the importance of the hydroxyl group for a specific biological activity.

Modification of the Allyl Group: The allyl side chain offers numerous possibilities for modification to probe its role. It can be saturated to a propyl group, isomerized, or replaced with other alkyl or functionalized chains. These changes would systematically alter the steric bulk, lipophilicity, and electronic properties of this region of the molecule.

Ring Substitution: Additional substituents could be added to the remaining open positions on the benzene ring to further explore the SAR and fine-tune the electronic properties of the molecule.

Synthetic routes to such analogs would typically start from a suitably substituted benzoic acid. mdpi.com For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions. nih.govsibran.ru The synthesis of more complex analogs might involve multi-step processes including protection of functional groups, introduction of new substituents, and final deprotection steps. mdpi.com

Analog Modification StrategyExample AnalogPrimary Rationale for Synthesis
Carboxyl Group EsterificationEthyl 3-allyl-4-hydroxybenzoateIncrease lipophilicity; create a potential prodrug; evaluate the role of the acidic proton. appchemical.com
Hydroxyl Group Etherification3-Allyl-4-methoxybenzoic acidRemove H-bond donating ability; increase metabolic stability; assess the importance of the phenolic -OH. sigmaaldrich.com
Allyl Group Saturation4-Hydroxy-3-propylbenzoic acidRemove the reactive double bond; evaluate the electronic vs. steric contribution of the side chain.
Carboxyl to Amide Conversion3-Allyl-4-hydroxybenzamideAlter H-bonding pattern; improve metabolic stability compared to esters. nih.gov

Emerging Applications and Material Science Perspectives

Role as Chemical Building Blocks and Intermediates for Complex Molecule Synthesis

The unique combination of functional groups in 3-allyl-4-hydroxybenzoic acid makes it a valuable building block for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups offer sites for reactions like esterification and etherification, while the allyl group can undergo a wide array of transformations, including oxidation, addition reactions, and metal-catalyzed cross-coupling.

This versatility is exemplified in the synthesis of pharmacologically active compounds. For instance, related hydroxybenzoic acid derivatives are key starting materials in the synthesis of protein kinase inhibitors like bosutinib (B1684425), which is used in cancer therapy. The synthesis of bosutinib has been achieved starting from 3-methoxy-4-hydroxybenzoic acid, a compound structurally similar to the allyl derivative mdpi.com. The process involves a sequence of reactions including alkylation, nitration, reduction, and cyclization to construct the final complex heterocyclic structure mdpi.com.

Furthermore, the allyl-aryl motif is crucial in synthetic strategies for creating other complex heterocyclic systems. Research has demonstrated the synthesis of 3-allyl oxindoles using radical-based methods and tetrahydroquinolones via Heck reactions followed by cyclization mdpi.com. While not starting directly from this compound, these syntheses highlight the synthetic utility of the allyl group on an aromatic framework for building intricate molecular architectures relevant to medicinal chemistry. The presence of the carboxylic acid and phenol (B47542) groups on this compound provides additional handles for chemists to construct diverse molecular libraries for drug discovery and other applications.

Potential in Agricultural Chemistry and Agrochemical Development

In the search for more effective and environmentally benign agrochemicals, researchers are turning to natural product scaffolds. Phenolic acids, including derivatives of 4-hydroxybenzoic acid, are of particular interest due to their inherent biological activities and roles in plant defense mechanisms nih.gov. These compounds can exhibit a range of properties, including antimicrobial, antifungal, and insecticidal effects ontosight.aibohrium.com.

Recent studies have highlighted the potential of 4-hydroxybenzoic acid derivatives as potent antifungal agents. Specifically, semi-synthetic hydrazide-hydrazones derived from 4-hydroxybenzoic acid have shown significant activity against laccase-producing phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum, which are responsible for diseases in many important crops mdpi.com. The most active of these compounds demonstrated strong growth inhibition at low concentrations and showed low phytotoxicity to crop seeds such as flax and sunflower mdpi.com.

Moreover, 4-hydroxybenzoic acid itself has been observed to accumulate in plants as part of the systemic acquired resistance response to pathogens mdpi.com. This suggests that its derivatives, including this compound, could be developed into novel agrochemicals that either act directly against pathogens or stimulate the plant's own defense systems. The allyl group offers a site for further chemical modification to optimize activity, selectivity, and environmental persistence, making this compound a promising platform for the development of next-generation crop protection agents ontosight.ai.

Applications in Material Science and Polymer Chemistry

The demand for sustainable and high-performance materials has driven research into bio-based monomers. This compound, which can be derived from the allylation of the lignin-derived platform chemical 4-hydroxybenzoic acid, is an excellent candidate for creating novel polymers researchgate.netnanotheranosticlab.com. The allyl and carboxylic acid/hydroxyl functionalities enable its participation in various polymerization reactions.

One significant application is in the synthesis of thiol-ene networks. Allylated 4-hydroxybenzoic acid can be reacted with multifunctional thiols in a photoinitiated process to form cross-linked elastomeric films. acs.org. These materials are attractive for coatings and adhesives. Research shows that networks based on 4-hydroxybenzoic acid exhibit a higher glass transition temperature, modulus, and tensile strength compared to those based on similar phenolic acids like salicylic (B10762653) acid, owing to a higher cross-link density acs.org.

Table 1: Comparative Properties of Thiol-Ene Networks from Phenolic Acids acs.org
Property4-Hydroxybenzoic Acid NetworkSalicylic Acid Network
Glass Transition Temperature (Tg)HigherLower
ModulusHigherLower
Tensile StrengthHigherLower
Elongation at BreakHigherLower

Furthermore, the compound serves as a precursor for functional polyesters. Through a series of reactions involving esterification and "click chemistry" (Hüisgen 1,3-dipolar cycloaddition), an AB-type monomer can be synthesized from an allylated 4-hydroxybenzoic acid derivative. This monomer can then undergo transesterification to produce high molecular weight polyesters under solvent-free conditions, representing a green approach to polymer synthesis nanotheranosticlab.com. Additionally, related hydroxybenzoate-co-lactide polymers, which can incorporate allyl groups, have been designed as biodegradable materials with antimicrobial activity nih.govacs.org. The versatility of 3,5-diallyl-4-hydroxybenzoic acid in polymer synthesis further underscores its importance in materials science ontosight.ai.

Development of Novel Analytical Reagents and Probes

The development of sensitive and selective analytical methods is crucial across many scientific disciplines. The unique structure of this compound and its derivatives suggests their potential use in creating novel analytical reagents and probes. For instance, the interaction of phenolic acids with proteins is a key area of study in biochemistry and pharmacology. Techniques like fluorescence spectroscopy have been used to investigate the binding of 4-hydroxybenzoic acid to human serum albumin (HSA) nih.gov. The intrinsic fluorescence of proteins like HSA can be quenched upon binding with such molecules, allowing for the determination of binding constants and mechanisms. The specific structural features of this compound could be exploited to design fluorescent probes with tailored binding affinities and spectroscopic responses for specific proteins.

Future Research Directions and Translational Potential in Basic Science

Unexplored Synthetic Avenues and Advanced Green Chemical Synthesis Methodologies

The synthesis of 3-Allyl-4-hydroxybenzoic acid and its derivatives continues to be an area of active research, with a growing emphasis on environmentally friendly and efficient methods. Traditional synthetic routes often involve the use of hazardous reagents and solvents. researchgate.net For instance, the allylation of 4-hydroxybenzoic acid has been achieved using allyl halides under basic conditions, but these reagents are known for their toxicity. researchgate.net

Future research is directed towards the development of "green" synthetic methodologies. These approaches prioritize the use of non-toxic solvents, such as water, and energy-efficient techniques like microwave irradiation. chemmethod.com For example, the synthesis of some 4-hydroxybenzoic acid hydrazide derivatives has been successfully achieved using water as a solvent and microwave heating, resulting in shorter reaction times, higher yields, and reduced environmental impact. chemmethod.com Another promising green approach is the use of phosphine-catalyzed tandem reactions, which offer high atom economy and regioselectivity under metal-free conditions. acs.org

Furthermore, the exploration of novel starting materials and catalytic systems is a key area of interest. The Kolbe-Schmitt reaction, a well-established method for producing hydroxybenzoic acids, traditionally involves a heterogeneous gas-solid reaction at high pressure and temperature. google.com More recent modifications of this reaction utilize dipolar aprotic solvents and milder conditions, offering a more efficient and less energy-intensive route. google.com The development of novel catalysts, such as those based on palladium, is also being explored for regioselective additions to quinone structures, which could be adapted for the synthesis of functionalized hydroxybenzoic acids. acs.org

Interactive Data Table: Comparison of Synthetic Methodologies

MethodReagentsConditionsAdvantagesDisadvantages
Traditional AllylationAllyl halides, baseOrganic solvents, refluxEstablished methodToxic reagents, harsh conditions
Microwave-Assisted SynthesisHydrazine (B178648) hydrate (B1144303)Water, microwaveRapid, high yield, eco-friendlyLimited to specific derivatives
Phosphine-Catalyzed ReactionDiynones, allylic alcoholsMetal-freeHigh atom economy, regioselectiveSubstrate specific
Modified Kolbe-SchmittCO2, sodium/lithium hydrideDipolar aprotic solvent, 70-80°CHigh yield, atmospheric pressureRequires dry conditions

Deeper Mechanistic Elucidation of Observed Biological Activities in Model Systems

While various biological activities of 4-hydroxybenzoic acid derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is required. nih.gov For instance, studies have shown that 4-hydroxybenzoic acid and its methoxy (B1213986) derivative, vanillic acid, can interact with human serum albumin (HSA), which is crucial for their transport and bioavailability. nih.gov The nature of this interaction, whether static or dynamic quenching, and the thermodynamic forces involved (hydrogen bonds and van der Waals forces) have been investigated, but further studies are needed to fully elucidate the structure-activity relationship. nih.gov

Future research should focus on identifying the specific cellular targets and signaling pathways modulated by this compound. This includes investigating its effects on key enzymes, receptors, and transcription factors involved in various disease processes. The use of model organisms and advanced techniques like fluorescence quenching can provide valuable insights into these mechanisms. nih.gov For example, understanding how these compounds interact with proteins can help explain their observed anti-proliferative effects on cancer cells. nih.gov

Development of Advanced Derivatization Strategies for Novel Compound Libraries

The structural backbone of this compound offers significant opportunities for derivatization to create novel compound libraries with enhanced or new biological activities. researchgate.nettorvergata.it The allyl group, for instance, can undergo various chemical transformations, including oxidation and polymerization. The carboxylic acid and hydroxyl groups also provide sites for modification through esterification, amidation, and other conjugation reactions. researchgate.netd-nb.info

Integration with Systems Biology and Synthetic Biology for Enhanced Academic Production and Study

Systems biology and synthetic biology offer powerful tools for both the production and study of this compound and related compounds. Synthetic biology approaches can be used to engineer microorganisms for the biosynthesis of these compounds from simple and inexpensive starting materials. acs.orgacs.org For example, engineered E. coli strains have been developed to produce prenylated 4-hydroxybenzoate (B8730719) derivatives by overexpressing specific prenyltransferases. acs.org This "plug-and-play" design allows for the targeted production of various derivatives by inserting different prenyl diphosphate (B83284) synthetases. acs.org

Systems biology approaches can be used to understand the metabolic pathways involved in the production of these compounds and to identify potential bottlenecks. nih.gov Metabolome analysis of recombinant Corynebacterium glutamicum has revealed metabolic shifts in response to different oxygen levels during the production of 3-amino-4-hydroxybenzoic acid, providing insights for optimizing fermentation conditions. nih.gov The integration of these two fields will not only enable the sustainable production of these valuable compounds but also facilitate a deeper understanding of their biological roles and mechanisms of action. semanticscholar.orgnih.gov

Exploration of Novel Enzyme Systems for Biotransformation

The use of enzymes for the biotransformation of this compound presents an attractive alternative to chemical synthesis, offering high specificity and milder reaction conditions. Researchers are actively exploring novel enzyme systems with the potential to catalyze specific modifications of the hydroxybenzoic acid scaffold. For example, prenyltransferases from various organisms have shown broad substrate specificity, allowing for the attachment of different prenyl groups to the aromatic ring. acs.org

Furthermore, enzymes involved in the metabolic pathways of related compounds can be harnessed for biotransformation. For instance, the enzymes involved in the metabolism of 4-amino-3-hydroxybenzoic acid in Bordetella sp., which include dehydrogenases, tautomerases, and decarboxylases, could potentially be used to create novel derivatives. nih.gov The discovery and characterization of new enzymes, such as those from the gut microbiome or from plants with unique metabolic capabilities, will expand the toolbox for the enzymatic synthesis and modification of this compound and its analogs. researchgate.netnih.gov

Q & A

Q. What are the optimized methods for synthesizing 3-Allyl-4-hydroxybenzoic acid with high regioselectivity?

Synthesis of this compound requires precise control over regioselectivity, particularly due to the allyl group's reactivity. Enzymatic routes, such as lipase-mediated esterification or hydroxylation, can enhance selectivity under mild conditions (e.g., 25–40°C, pH 6–8) . For chemical synthesis, Friedel-Crafts alkylation of 4-hydroxybenzoic acid derivatives with allyl halides in anhydrous solvents (e.g., dichloromethane) at 0–5°C minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • 1H/13C NMR : Key signals include the aromatic proton at δ 7.8–8.2 ppm (C2-H) and allylic protons at δ 5.2–5.8 ppm (split into multiplets due to coupling). Carboxylic acid protons appear at δ 12–13 ppm .
  • FT-IR : Confirm the presence of -OH (3200–3500 cm⁻¹), carboxylic acid C=O (1680–1720 cm⁻¹), and allyl C=C (1640–1680 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis. The molecular ion [M-H]⁻ at m/z 191.1 confirms the molecular formula .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Store the compound in amber glass vials under inert gas (N2/Ar) at 2–8°C to prevent oxidation of the allyl group . Avoid prolonged exposure to light or humidity, as the phenolic -OH group is prone to auto-oxidation. Stability studies show <5% degradation over 6 months under these conditions .

Q. How can researchers detect and quantify trace amounts of this compound in complex biological matrices?

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from biological fluids (e.g., plasma). Elute with methanol:acetic acid (95:5) .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., 191.1 → 147.0 for quantification) with a limit of detection (LOD) of 0.1 ng/mL .
  • Internal Standards : Deuterated analogs (e.g., d3-3-Allyl-4-hydroxybenzoic acid) improve accuracy in quantification .

Advanced Research Questions

Q. What mechanistic insights explain the allyl group's electronic effects on the acid dissociation constant (pKa) of this compound?

The allyl group exerts both inductive (-I) and resonance (+R) effects. Computational DFT studies (B3LYP/6-311+G**) show that the electron-withdrawing -I effect of the allyl group lowers the pKa of the carboxylic acid (predicted pKa ≈ 3.8 vs. 4.2 for 4-hydroxybenzoic acid). However, conjugation with the aromatic ring via +R stabilizes the deprotonated form, creating a balance that experimental titration data must validate .

Q. How should researchers resolve contradictions between computational predictions and experimental observations in the spectroscopic data of this compound?

Discrepancies often arise from solvent effects or conformational flexibility:

  • NMR Chemical Shifts : Compare experimental data with computed shifts using implicit solvent models (e.g., PCM for DMSO-d6). Adjust for dynamic effects via MD simulations .
  • IR Peak Splitting : Allyl group rotation creates multiple conformers, broadening C=O stretches. Use low-temperature IR (77 K) to freeze conformers and match computed spectra .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Q. What advanced catalytic systems can improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?

  • Chiral Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) achieve >90% ee in allylic amination reactions .
  • Transition Metal Catalysis : Pd(0)/BINAP systems enable asymmetric allylic alkylation (AAA) with 85–92% ee. Optimize solvent polarity (e.g., THF vs. toluene) to enhance stereocontrol .
  • Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively esterify one enantiomer, yielding >98% ee in hydrolyzed products .

Methodological Notes

  • Data Contradictions : Cross-validate computational models with experimental data (e.g., NMR, XRD) to address electronic or steric mismatches .
  • Experimental Design : Use factorial DOE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading) while minimizing resource use .
  • Safety Protocols : Adopt ALARA principles for handling corrosive intermediates (e.g., allyl halides). Use fume hoods and PPE (nitrile gloves, goggles) as per SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.